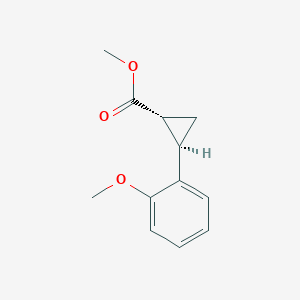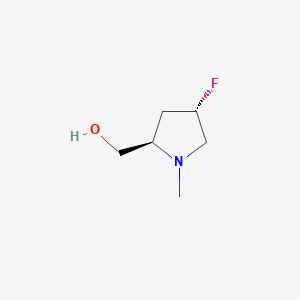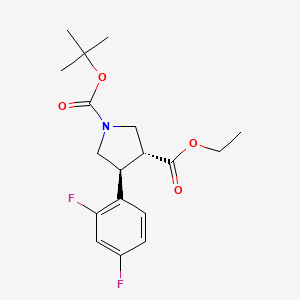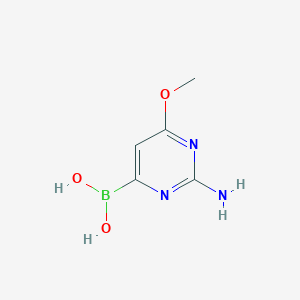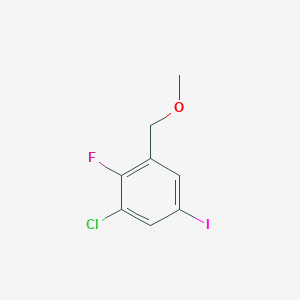![molecular formula C10H15NO6S2 B14033499 Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester CAS No. 153596-52-2](/img/structure/B14033499.png)
Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester is a chemical compound known for its unique structure and properties It is an ester derivative of sulfuric acid, featuring a phenylaminoethanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester typically involves the reaction of sulfuric acid with 2-(2-phenylaminoethanesulfonyl)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the pure ester .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield sulfuric acid and 2-(2-phenylaminoethanesulfonyl)ethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Oxidation and Reduction: The phenylamino group can undergo oxidation and reduction reactions, leading to different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrolysis yields sulfuric acid and 2-(2-phenylaminoethanesulfonyl)ethanol, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester involves its interaction with molecular targets through its ester and phenylamino groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The compound may act as a precursor to active intermediates that exert their effects through specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfuric acid mono-[2-(2-aminoethanesulfonyl)ethyl] ester: Similar in structure but with an amino group instead of a phenylamino group.
Sulfuric acid mono-[2-(2-hydroxyethanesulfonyl)ethyl] ester: Features a hydroxy group instead of a phenylamino group.
Uniqueness
Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester is unique due to its phenylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and industrial applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
153596-52-2 |
|---|---|
Molekularformel |
C10H15NO6S2 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
2-(2-anilinoethylsulfonyl)ethyl hydrogen sulfate |
InChI |
InChI=1S/C10H15NO6S2/c12-18(13,9-7-17-19(14,15)16)8-6-11-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15,16) |
InChI-Schlüssel |
PTQMVTWYHWFMEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NCCS(=O)(=O)CCOS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


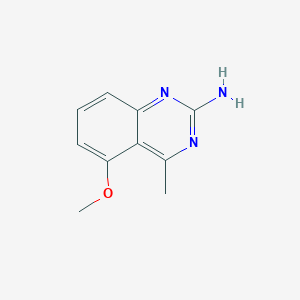


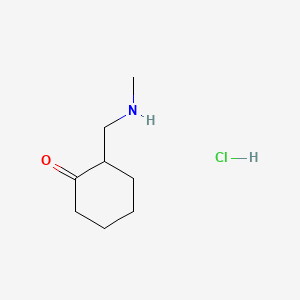
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride](/img/structure/B14033435.png)

![4,7,12,15-Tetrachloro[2.2]paracyclophane](/img/structure/B14033445.png)
![N-Benzyl-octahydrocyclopenta[C]pyrrol-5-amine dihydrochloride](/img/structure/B14033456.png)
